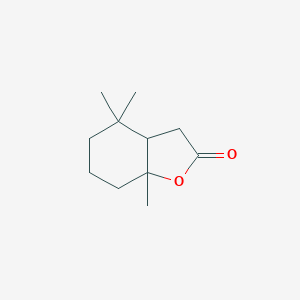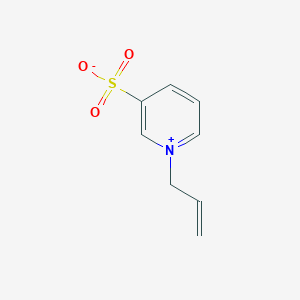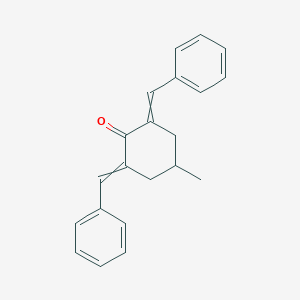
2,6-Dibenzylidene-4-methylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibenzylidene-4-methylcyclohexan-1-one, also known as DBM, is a yellow crystalline compound with a molecular formula of C20H18O. It is widely used in scientific research due to its unique properties, such as its ability to act as a chelating agent and its potential as a fluorescent probe. In
Mécanisme D'action
The mechanism of action of 2,6-Dibenzylidene-4-methylcyclohexan-1-one is not well understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes can affect the activity of enzymes and other proteins that require metal ions for their function. 2,6-Dibenzylidene-4-methylcyclohexan-1-one has also been shown to have antioxidant properties, which may contribute to its biological effects.
Effets Biochimiques Et Physiologiques
2,6-Dibenzylidene-4-methylcyclohexan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to protect against oxidative stress. 2,6-Dibenzylidene-4-methylcyclohexan-1-one has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,6-Dibenzylidene-4-methylcyclohexan-1-one in lab experiments is its ability to selectively bind to metal ions. This property allows for the development of highly specific assays for the detection of metal ions in biological samples. However, one limitation of using 2,6-Dibenzylidene-4-methylcyclohexan-1-one is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on 2,6-Dibenzylidene-4-methylcyclohexan-1-one. One area of interest is the development of new fluorescent sensors for the detection of metal ions in living cells and tissues. Another area of interest is the development of new catalysts based on 2,6-Dibenzylidene-4-methylcyclohexan-1-one complexes. Finally, the potential therapeutic applications of 2,6-Dibenzylidene-4-methylcyclohexan-1-one, such as in the treatment of cancer and inflammatory diseases, warrant further investigation.
Conclusion
In conclusion, 2,6-Dibenzylidene-4-methylcyclohexan-1-one is a versatile compound with a wide range of scientific research applications. Its ability to selectively bind to metal ions and its potential as a fluorescent probe make it a valuable tool in many areas of research. Further research is needed to fully understand the mechanism of action of 2,6-Dibenzylidene-4-methylcyclohexan-1-one and to explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2,6-Dibenzylidene-4-methylcyclohexan-1-one involves the reaction between benzaldehyde and cyclohexanone in the presence of a catalyst. The reaction is typically carried out in an organic solvent, such as ethanol or methanol, and requires careful temperature control to avoid unwanted side reactions. The yield of 2,6-Dibenzylidene-4-methylcyclohexan-1-one can be improved by using a higher concentration of reactants or by using a more efficient catalyst.
Applications De Recherche Scientifique
2,6-Dibenzylidene-4-methylcyclohexan-1-one has a wide range of scientific research applications, including as a chelating agent, fluorescent probe, and catalyst. As a chelating agent, 2,6-Dibenzylidene-4-methylcyclohexan-1-one can selectively bind to metal ions, such as copper, iron, and zinc, and form stable complexes. These complexes can be used in a variety of applications, such as in catalysis and in the detection of metal ions in biological samples.
As a fluorescent probe, 2,6-Dibenzylidene-4-methylcyclohexan-1-one can be used to detect the presence of metal ions in biological samples. When 2,6-Dibenzylidene-4-methylcyclohexan-1-one binds to a metal ion, it undergoes a conformational change that results in an increase in fluorescence intensity. This property has been used to develop fluorescent sensors for the detection of metal ions in living cells and tissues.
Propriétés
Numéro CAS |
19186-11-9 |
|---|---|
Nom du produit |
2,6-Dibenzylidene-4-methylcyclohexan-1-one |
Formule moléculaire |
C21H20O |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
2,6-dibenzylidene-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C21H20O/c1-16-12-19(14-17-8-4-2-5-9-17)21(22)20(13-16)15-18-10-6-3-7-11-18/h2-11,14-16H,12-13H2,1H3 |
Clé InChI |
GGQPRMNUBBOBJE-UHFFFAOYSA-N |
SMILES |
CC1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1 |
SMILES canonique |
CC1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1 |
Synonymes |
2,6-Dibenzylidene-4-methylcyclohexanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



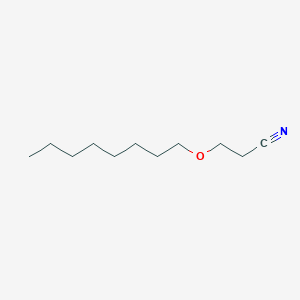
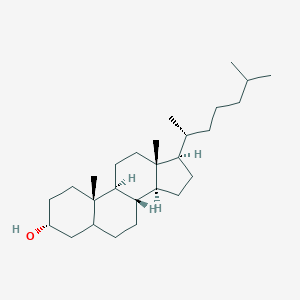

![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)](/img/structure/B100277.png)

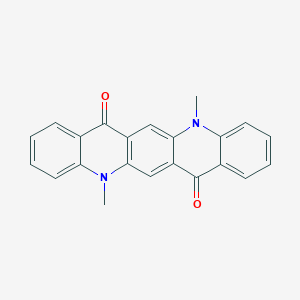

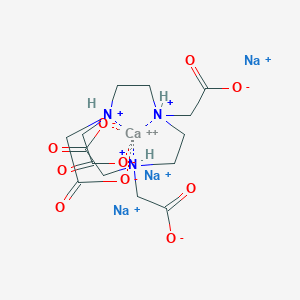
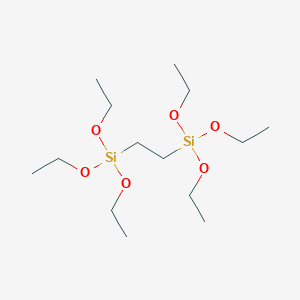
![2-[(4-Methylphenyl)thio]propanoic acid](/img/structure/B100289.png)
![8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole](/img/structure/B100290.png)
![3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride](/img/structure/B100291.png)
